2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1021211-19-7
VCID: VC11943626
InChI: InChI=1S/C22H20N4O2S2/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC
Molecular Formula: C22H20N4O2S2
Molecular Weight: 436.6 g/mol

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

CAS No.: 1021211-19-7

Cat. No.: VC11943626

Molecular Formula: C22H20N4O2S2

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide - 1021211-19-7

Specification

CAS No. 1021211-19-7
Molecular Formula C22H20N4O2S2
Molecular Weight 436.6 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C22H20N4O2S2/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27)
Standard InChI Key PTZULSFEIRXPPW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC

Introduction

2.2. Synthesis Pathways

The synthesis of similar compounds typically involves multi-step organic reactions. These may include reflux conditions, specific solvent choices (like dimethyl sulfoxide), and purification methods such as crystallization or chromatography to isolate the desired compound. The exact synthesis pathway for 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is not detailed in available literature, but it likely follows similar principles.

Characterization Techniques

Characterization of such compounds often employs Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of synthesized compounds. Additionally, Mass Spectrometry (MS) can be used to verify the molecular weight and composition.

4.1. Mechanism of Action

The mechanism of action for similar compounds often involves interaction with specific biological targets, such as kinases. The pyrazolo[1,5-a]pyrazine ring system may participate in hydrogen bonding with protein residues during enzyme inhibition, suggesting potential applications as kinase inhibitors.

5.2. Synthesis and Characterization

TechniqueDescription
NMR SpectroscopyUsed for structural confirmation
IR SpectroscopyUsed for functional group identification
Mass SpectrometryUsed for molecular weight verification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator